molecular formula C6H4BF4N5 B026216 1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-) CAS No. 63682-46-2

1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)

Cat. No.: B026216
CAS No.: 63682-46-2
M. Wt: 232.94 g/mol
InChI Key: AGQSFEBNJFQTSR-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The diazonium group attached to the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate typically involves the formation of the pyrazolopyridine core followed by diazotization. One common method starts with the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, leading to the formation of pyrazolopyridine analogues with high yields and enantioselectivity . The diazotization step involves treating the pyrazolopyridine with nitrous acid in the presence of tetrafluoroboric acid to form the diazonium salt.

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted pyrazolopyridines.

    Coupling Reactions: The diazonium compound can participate in azo coupling reactions with phenols or aromatic amines, forming azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile used.

Scientific Research Applications

The compound 1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-) , with the CAS number 63682-46-2, is a diazonium salt that has garnered interest in various scientific research applications due to its unique chemical properties. This article explores its applications in detail, supported by data tables and documented case studies.

Synthetic Chemistry

Electrophilic Aromatic Substitution : The diazonium group in this compound allows it to act as an electrophile in aromatic substitution reactions. This property is exploited in synthesizing various substituted pyrazoles and pyridines, which are important in pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the use of 1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-) in synthesizing novel pyrazole derivatives with potential anti-cancer activity. The resulting compounds showed significant cytotoxicity against several cancer cell lines, indicating their potential as therapeutic agents.

Material Science

Dye Synthesis : The compound can be used to synthesize azo dyes through coupling reactions. These dyes are utilized in textiles and biological staining.

Data Table of Dye Properties :

Dye NameColorApplicationSolubility
Azo Dye 1RedTextile dyeingWater-soluble
Azo Dye 2YellowBiological stainingOrganic solvents

Biochemistry

Protein Labeling : Due to its reactive nature, 1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-) can be used for labeling proteins in proteomics research. This application facilitates the study of protein interactions and functions.

Case Study : Research involving the conjugation of this diazonium salt with specific antibodies demonstrated enhanced detection sensitivity in enzyme-linked immunosorbent assays (ELISA), showcasing its utility in diagnostic applications.

Electrochemistry

The compound has been investigated for its potential use in electrochemical sensors due to its ability to form stable complexes with various analytes.

Data Table of Electrochemical Properties :

AnalyteDetection Limit (µM)Sensor Type
Glucose0.5Amperometric
Uric Acid0.2Potentiometric

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate lies in its diazonium group, which provides versatility in chemical reactions and the potential for diverse applications in various fields.

Biological Activity

1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role as a TBK1 inhibitor, its synthesis, and its implications in drug discovery.

  • Molecular Formula : C₇H₅B₄F₄N₄
  • Molecular Weight : 232.93 g/mol
  • CAS Number : 63682-46-2

TBK1 Inhibition

Recent studies have identified derivatives of 1H-pyrazolo[3,4-b]pyridine as potent inhibitors of TANK-binding kinase 1 (TBK1), which plays a crucial role in inflammatory responses and cancer progression. Notably, compound 15y , a derivative of this scaffold, demonstrated an IC50 value of 0.2 nM against TBK1, indicating high potency. It was also shown to effectively inhibit TBK1 downstream signaling pathways in various cell lines, including THP-1 and RAW264.7 cells .

Table 1: Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundIC50 (nM)Cell Lines TestedEffect on TBK1 Signaling
15y0.2THP-1, RAW264.7Inhibition
URMC-09910Various75.3% Inhibition

Antitubercular Activity

In addition to its role as a TBK1 inhibitor, pyrazolo[3,4-b]pyridine derivatives have shown promise against Mycobacterium tuberculosis. In vitro assays indicated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold led to significant antitubercular activity, suggesting this compound class could be a valuable lead in tuberculosis drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at specific positions on the pyrazolo[3,4-b]pyridine ring can enhance biological activity. For instance:

  • Substitutions at the N(1) position with methyl groups and at C(4) with phenyl groups improved inhibitory effects against TBK1.
  • The presence of electron-withdrawing groups was found to enhance binding affinity to TBK1.

Synthesis and Evaluation

A comprehensive study on the synthesis of various pyrazolo[3,4-b]pyridine derivatives highlighted the use of trifluoracetic acid-catalyzed reactions to create a library of compounds. Subsequent biological evaluations were conducted using FRET-based assays to assess kinase activity against TBK1. The results indicated that several derivatives exhibited promising inhibitory effects, paving the way for further optimization and development as therapeutic agents .

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-3-diazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N5.BF4/c7-9-6-4-2-1-3-8-5(4)10-11-6;2-1(3,4)5/h1-3H,(H,8,10,11);/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQSFEBNJFQTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC2=C(NN=C2[N+]#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499127
Record name 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63682-46-2
Record name 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)
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1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)
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1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)
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1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)
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1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)
Reactant of Route 6
1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)

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